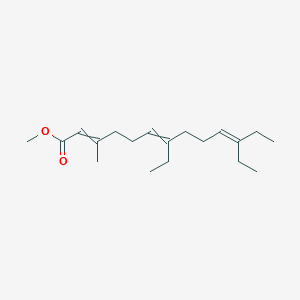![molecular formula C20H49N2O10P B14465701 2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate CAS No. 68109-82-0](/img/structure/B14465701.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-hydroxyethyl)amino]ethanol and 2-ethylhexyl dihydrogen phosphate are two distinct chemical compounds with unique properties and applications. 2-[bis(2-hydroxyethyl)amino]ethanol is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. It is hygroscopic and can absorb moisture and carbon dioxide from the air . 2-ethylhexyl dihydrogen phosphate, on the other hand, is an organophosphorus compound commonly used as a lubricant additive, antiwear additive, and surfactant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-[bis(2-hydroxyethyl)amino]ethanol can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of ethylene oxide to the resulting product . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
2-ethylhexyl dihydrogen phosphate is prepared by the esterification of phosphoric acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The product is then purified through distillation and other separation techniques .
For 2-ethylhexyl dihydrogen phosphate, the industrial process involves continuous esterification in large reactors, followed by purification steps to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids to form salts and with alkylating agents to form quaternary ammonium compounds .
2-ethylhexyl dihydrogen phosphate can undergo hydrolysis to form phosphoric acid and 2-ethylhexanol. It can also participate in esterification and transesterification reactions .
Common Reagents and Conditions: Common reagents for reactions involving 2-[bis(2-hydroxyethyl)amino]ethanol include acids, alkylating agents, and oxidizing agents. The reactions are typically carried out under mild conditions to prevent decomposition .
For 2-ethylhexyl dihydrogen phosphate, common reagents include alcohols, acids, and bases. The reactions are often conducted under reflux conditions with appropriate catalysts .
Major Products Formed: The major products formed from reactions involving 2-[bis(2-hydroxyethyl)amino]ethanol include quaternary ammonium compounds, salts, and oxidized derivatives .
Reactions involving 2-ethylhexyl dihydrogen phosphate typically yield esters, alcohols, and phosphoric acid derivatives .
Aplicaciones Científicas De Investigación
2-[bis(2-hydroxyethyl)amino]ethanol is used in various scientific research applications, including as an additive in the polymerization of nitrile rubber, a concrete accelerator, and an oil emulsifier . It is also used in cyanide-free electroplating and as a surfactant in textile products, waxes, and polishing agents .
2-ethylhexyl dihydrogen phosphate is used in scientific research for its properties as a lubricant additive, antiwear additive, and surfactant. It is also used to facilitate the transport of chromium (III) through activated composite membranes .
Mecanismo De Acción
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to form hydrogen bonds and interact with various molecular targets. It can disrupt choline homeostasis and phospholipid metabolism, leading to various biological effects .
2-ethylhexyl dihydrogen phosphate exerts its effects through its ability to interact with metal ions and facilitate their transport. It can also act as a surfactant, reducing surface tension and improving the wetting properties of solutions .
Comparación Con Compuestos Similares
Similar Compounds:
- Triethanolamine
- Diethanolamine
- Monoethanolamine
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphate
Uniqueness: 2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its ability to form multiple hydrogen bonds and its hygroscopic nature, which makes it useful in various industrial applications . 2-ethylhexyl dihydrogen phosphate is unique for its quaternary structure and its ability to act as a surfactant and facilitate metal ion transport .
Propiedades
Número CAS |
68109-82-0 |
|---|---|
Fórmula molecular |
C20H49N2O10P |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.2C6H15NO3/c1-3-5-6-8(4-2)7-12-13(9,10)11;2*8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H2,9,10,11);2*8-10H,1-6H2 |
Clave InChI |
ICZMFJPQSVUDOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


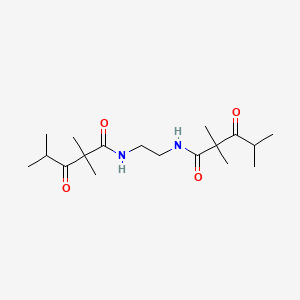

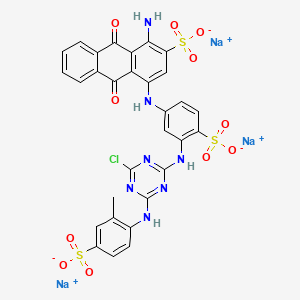
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)


![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
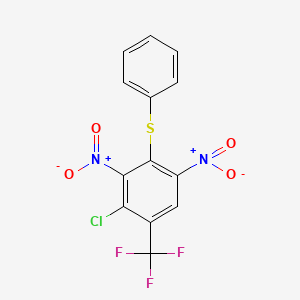
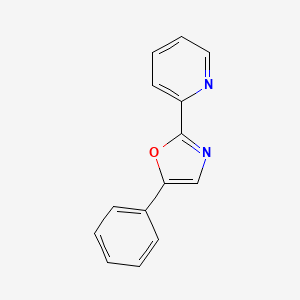
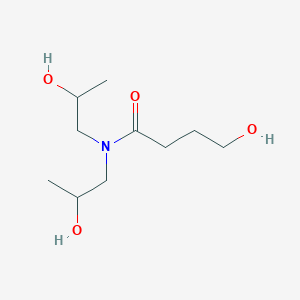
![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
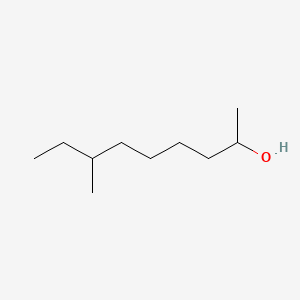
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
